methyl (3R)-3,4-dihydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432155 | |
| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88246-12-2 | |
| Record name | (R)-3,4-Dihydroxy-butyric acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthesis Methodologies for Methyl 3r 3,4 Dihydroxybutanoate and Its Enantiomers
Chemoenzymatic and Biocatalytic Synthetic Approaches
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes to chiral compounds, often operating under mild, environmentally friendly aqueous conditions. researchgate.net These strategies utilize the catalytic power of enzymes for specific transformations, including the degradation of renewable feedstocks, kinetic resolution of racemic mixtures, and stereocontrolled carbon-carbon bond formation. researchgate.netbiorxiv.org
Enzyme-Mediated Degradation and Oxidation of Carbohydrate Feedstocks
Carbohydrates represent an abundant and renewable source of chiral precursors for chemical synthesis. acs.org Enzymes play a crucial role in the initial breakdown of complex polysaccharides and the subsequent oxidative tailoring of the resulting sugars to produce valuable synthons like dihydroxybutyric acid.
The initial step in utilizing complex carbohydrates such as starch involves their enzymatic degradation into smaller, more manageable units. Alpha-amylase (EC 3.2.1.1) is an endo-acting enzyme that cleaves the α-(1,4)-glycosidic bonds within starch to produce oligosaccharides, such as maltosides and maltotriosides. researchgate.netdtu.dk Enzymes from sources like Aspergillus oryzae and the thermotolerant α-amylase from Bacillus licheniformis are commonly employed for this purpose. researchgate.netepa.gov This enzymatic depolymerization is a critical preparatory stage, converting abundant biomass into suitable feedstocks for subsequent transformations into chiral building blocks. researchgate.net The process can be carried out in a one-pot system, for instance, using combi-CLEAs (Cross-Linked Enzyme Aggregates) of α-amylase, glucoamylase, and pullulanase for efficient starch hydrolysis. mdpi.com
Following the generation of simpler sugars, oxidative processes are employed to convert these carbohydrate precursors into 3,4-dihydroxybutanoic acid (3,4-DHBA). The stereochemical outcome of this transformation is dependent on the configuration of the starting sugar. A patented process describes the synthesis of chiral 3,4-dihydroxybutanoic acid from carbohydrates by oxidizing 4-substituted hexoses or pentoses. google.comgoogle.com Notably, the process can yield either the (R) or (S) isomer depending on whether a D- or L-pentose is used as the starting material, with the chiral center at the 5-position of the sugar determining the final product's stereochemistry. google.com More recently, a novel biosynthetic pathway has been established in engineered Escherichia coli for the production of 3,4-DHBA from D-xylose, achieving the highest reported titer to date. nih.gov This pathway represents a significant advancement in producing 3,4-DHBA and its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), from renewable resources. nih.gov
Lipase-Catalyzed Kinetic Resolutions and Asymmetric Acylations
Lipases are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures with high stereoselectivity. ubbcluj.romdpi.com This strategy can be applied to separate enantiomers of 3,4-dihydroxybutanoate esters or their precursors. The principle of kinetic resolution involves the enzyme selectively catalyzing a reaction—such as hydrolysis or acylation—on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. ubbcluj.ronih.gov For instance, the selective acetylation of a racemic diol using a lipase (B570770) like Candida antarctica lipase B (CAL-B) can yield an enantiopure acetylated product and the unreacted, enantiopure starting material. researchgate.net The choice of lipase, substrate, and reaction medium is crucial for achieving high enantiomeric excess (ee) and yield. mdpi.com
| Enzyme | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
| Candida rugosa Lipase | Racemic dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Hydrolysis | (S)-Dimethyl 1-carboxy-1-hydroxymethylphosphonate | >98% | mdpi.com |
| Burkholderia cepacia Lipase | Racemic dibutyl 1-butyryloxy-1-carboxymethylphosphonate | Hydrolysis | (S)-Dibutyl 1-carboxy-1-hydroxymethylphosphonate | Moderate (E=8.6) | mdpi.com |
| Candida antarctica Lipase B (CAL-B) | Racemic ethyl syn-2,3-dihydroxy-2-methylbutyrate | Acetylation | (2S,3R)-3-O-acetyl derivative & unreacted (2R,3S)-diol | >95% | researchgate.net |
| Pseudomonas Lipase | Racemic amino acid esters | Hydrolysis | L-amino acid & unreacted D-amino acid ester | High | nih.gov |
Aldolase-Catalyzed Stereo-controlled Additions to Carbonyls
Aldolases are powerful biocatalysts for asymmetric carbon-carbon bond formation, producing chiral β-hydroxy carbonyl compounds with high stereocontrol. researchgate.netresearchgate.net These enzymes catalyze the reversible aldol (B89426) addition between a donor molecule (often a ketone) and an aldehyde acceptor, creating up to two new stereogenic centers with predictable configurations. researchgate.net This makes them highly attractive for synthesizing polyoxygenated compounds, including precursors to methyl (3R)-3,4-dihydroxybutanoate. researchgate.netuniovi.es Aldolases are broadly classified into two types based on their mechanism: Class I aldolases form a Schiff base intermediate with the donor substrate, while Class II aldolases utilize a divalent metal ion cofactor to activate the donor. researchgate.netresearchgate.net Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, in particular, exhibit a high level of stereocontrol at the newly formed chiral centers. researchgate.net
| Aldolase Type | Donor Substrate | Acceptor Substrate | Key Feature | Reference |
| DERA (2-deoxyribose-5-phosphate aldolase) | Acetaldehyde | D-glyceraldehyde 3-phosphate | Catalyzes aldol addition between two aldehydes. | researchgate.net |
| DHAP-dependent Aldolases | Dihydroxyacetone phosphate (DHAP) | Various aldehydes | High stereocontrol in forming new chiral centers. | researchgate.net |
| FucA (L-fuculose-1-phosphate aldolase) | DHAP | N-Cbz aminoaldehydes | Used in the synthesis of polyhydroxylated pyrrolidine (B122466) derivatives. | uniovi.es |
| RhuA (L-rhamnulose-1-phosphate aldolase) | DHAP | N-Cbz aminoaldehydes | Used in the synthesis of polyhydroxylated pyrrolidine derivatives. | uniovi.es |
Asymmetric Organometallic and Metal-Catalyzed Chemical Synthesis
Alongside biocatalysis, asymmetric synthesis using chiral organometallic and metal-based catalysts has become a cornerstone of modern organic chemistry for producing enantiomerically pure compounds. chiralpedia.comau.dk These methods offer powerful and versatile tools for constructing chiral centers with high precision and are instrumental in synthesizing complex molecules from achiral precursors. diva-portal.org
Transition metal-catalyzed reactions, such as asymmetric hydrogenation, epoxidation, and cycloadditions, provide efficient pathways to chiral building blocks like this compound. catalyst-enabling-synthetic-chemistry.comfrontiersin.org Asymmetric hydrogenation, often employing catalysts based on rhodium (Rh), iridium (Ir), or ruthenium (Ru) complexed with chiral ligands, is a widely used method for the stereoselective reduction of prochiral olefins or ketones. diva-portal.orgfrontiersin.org For example, dynamic kinetic resolution (DKR) combined with asymmetric transfer hydrogenation using a chiral diamine-Ru complex can effectively produce chiral hydroxy esters. frontiersin.org
Another powerful technique is the catalytic asymmetric epoxidation of allylic alcohols or cinnamic esters. The Sharpless asymmetric epoxidation, which uses a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate ligand, is a classic example that produces chiral epoxides with high enantioselectivity. chiralpedia.com These chiral epoxides are versatile intermediates that can be subsequently opened to yield the desired 1,2-diol functionality present in the target molecule. Similarly, chiral dioxiranes generated in situ from chiral ketones can effectively epoxidize cinnamic acid esters to provide chiral glycidic esters, which are key intermediates for various pharmaceuticals. researchgate.net
| Catalyst / Method | Reaction Type | Substrate | Product | Stereoselectivity | Reference |
| Chiral Diamine-Ru Complex | Asymmetric Transfer Hydrogenation (DKR) | Methyl 2-acetamido-3-oxooctadecanoate | Methyl (2R,3R)-2-acetamido-3-hydroxyoctadecanoate | 97% ee, 69% de | frontiersin.org |
| Sharpless Epoxidation (Ti(OiPr)₄ / DET) | Asymmetric Epoxidation | Allylic Alcohols | Chiral Epoxides | High ee | chiralpedia.com |
| Chiral Dioxirane (from binaphthyl ketone) | Asymmetric Epoxidation | Methyl (E)-4-methoxycinnamate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 80% ee | researchgate.net |
| Ir-N,P Complex | Asymmetric Hydrogenation (DKR) | Racemic allylic alcohol | Chiral saturated alcohol | High dr and ee | diva-portal.org |
Enantioselective Reduction Reactions of Substituted Precursors
The enantioselective reduction of prochiral ketones or dicarbonyl compounds represents a direct and efficient strategy for the synthesis of chiral alcohols and diols. This approach relies on the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction process.
Chiral Ligand Design for Stereochemical Control
The design of chiral ligands is paramount in achieving high enantioselectivity in metal-catalyzed reductions. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reducing agent to the substrate. researchgate.net For the synthesis of β-hydroxy esters, which are structurally related to the target molecule, chiral diphosphine-ruthenium complexes have proven effective in the asymmetric hydrogenation of β-keto esters. rsc.org The optimization of these catalyst systems, including the choice of ligand and reaction conditions, allows for very low catalyst-to-substrate ratios, making the process suitable for both academic and industrial applications. rsc.org
More recently, manganese-based catalysts featuring chiral cinchona-derived ligands have been developed for the asymmetric hydrogenation of ketones. bath.ac.uk These systems exhibit broad substrate scope and high chemoselectivity, capable of reducing ketones while leaving other functional groups like esters unaffected. bath.ac.uk Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, suggesting that the enantioselectivity arises from the preferential transfer of a hydride to one face of the prochiral substrate. bath.ac.uk The design of the ligand, particularly the rigidity of its coordination to the metal, is crucial for achieving high conversion and enantiomeric excess. bath.ac.uk
Table 1: Chiral Ligands in Asymmetric Reduction of Keto Esters
| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee) |
| Ru-Diphosphine | Atropisomeric Diphosphines | β-Keto Esters | Up to 100% |
| Mn-Cinchona | Cinchona Alkaloid Derivatives | β-Keto Esters, γ-Amino Ketones | 92-98% |
This table presents generalized data from studies on analogous substrates.
Reduction of Malate (B86768) Derivatives to Chiral Butanoate Esters
A direct route to methyl (S)-3,4-dihydroxybutanoate involves the selective reduction of dimethyl (S)-malate. The use of a borane-dimethyl sulfide (B99878) complex (BMS) in the presence of a catalytic amount of sodium borohydride (B1222165) has been shown to selectively reduce one of the two ester groups of dimethyl (S)-malate to the corresponding alcohol, yielding methyl (S)-3,4-dihydroxybutanoate in high yield (88%). google.com This high selectivity is attributed to a combination of electronic and entropic factors. google.com The resulting dihydroxybutanoate can then be lactonized under acidic conditions to furnish (S)-3-hydroxy-γ-butyrolactone. google.com
This reduction has also been documented in patent literature as a key step in the synthesis of protected forms of (S)-3,4-dihydroxybutyric acid esters, which are valuable starting materials for pharmaceuticals. google.com For instance, the reduction of dimethyl malate with a borane-dimethyl sulfide complex and sodium borohydride, followed by an acid-catalyzed reaction with dimethoxypropane, yields methyl (S)-3,4-O-isopropylidene-3,4-dihydroxybutanoate. google.com Other processes describe the reduction of malic diesters using sodium borohydride in an organic solvent to produce 1,2,4-butanetriol, highlighting the utility of malates as precursors to polyol structures. researchgate.net
Asymmetric Dihydroxylation and Oxyfunctionalization of Olefinic Substrates
Asymmetric dihydroxylation of prochiral olefins is a powerful method for the stereoselective synthesis of vicinal diols. This transformation can be achieved using various catalytic systems, including those based on non-heme iron and permanganate (B83412).
Non-heme Iron Catalysis in cis-Dihydroxylation
Bio-inspired non-heme iron complexes have emerged as environmentally benign catalysts for the enantioselective cis-dihydroxylation of alkenes, mimicking the function of Rieske dioxygenases. acs.orgnih.govchinesechemsoc.org These catalysts, when used with hydrogen peroxide as the terminal oxidant, can convert a range of α,β-unsaturated esters into the corresponding syn-2,3-dihydroxy esters with high yields and excellent enantioselectivities (up to 99% ee). chinesechemsoc.orgacs.org
The design of the catalyst, including the chiral ligand and the non-ligating counterion of the iron(II) complex, plays a critical role in controlling the chemo- and enantioselectivity of the reaction, suppressing competing pathways like epoxidation and overoxidation. acs.org For example, a variety of (E)-alkyl crotonates have been successfully dihydroxylated using a non-heme iron catalytic system, affording the desired cis-diols in high yields (70-90%) and with excellent enantioselectivities (95-99% ee). acs.org
Table 2: Non-heme Iron-Catalyzed cis-Dihydroxylation of (E)-Alkyl Crotonates
| Substrate ((E)-Alkyl Crotonate) | Yield of cis-diol | Enantiomeric Excess (ee) |
| Benzyl crotonate | 90% | 98% |
| Methyl crotonate | 85% | 99% |
| Ethyl crotonate | 88% | 99% |
| tert-Butyl crotonate | 70% | 95% |
| n-Hexyl crotonate | 82% | 99% |
Data sourced from a study on non-heme iron-catalyzed enantioselective cis-dihydroxylation of multisubstituted acrylates. acs.org
Permanganate-Mediated Asymmetric Dihydroxylation
Asymmetric dihydroxylation using permanganate offers an alternative to osmium-based reagents. The use of chiral cation-based catalysts, such as chiral dicationic bisguanidinium, in conjunction with potassium permanganate, enables the enantioselective oxidation of alkenes. researchgate.net This strategy relies on ion-pairing interactions between the chiral cation and the enolate anion of the substrate to induce chirality. researchgate.net
This methodology has been successfully applied to the asymmetric dihydroxylation of α,β-unsaturated esters, where ion-pair catalysts composed of a chiral bisguanidinium cation and permanganate mediate the reaction with high stereoselectivity. researchgate.netsit.edu.cn This approach provides a valuable tool for the synthesis of chiral vicinal diols from readily available olefinic precursors.
Stereoselective Alkylation and Substitution Reactions on Chiral Scaffolds
An alternative strategy for the synthesis of chiral polyols involves the stereoselective alkylation or substitution on a pre-existing chiral scaffold. This approach leverages the stereochemistry of a readily available starting material to control the formation of new stereocenters.
For instance, the diastereoselective α-alkylation of β-hydroxycarboxylic esters can be achieved through the formation of alkoxide enolates. researchgate.net This methodology allows for the introduction of an alkyl group at the α-position with stereochemical control dictated by the existing hydroxyl group. While not a direct synthesis of the target molecule, this principle can be applied to build up the carbon skeleton of polyols stereoselectively. The development of methods for the stereoselective synthesis of 1,3-diols often involves C-C bond-forming reactions such as alkylation and allylation on chiral synthons. These strategies are crucial as minor structural changes in a target molecule can necessitate different synthetic approaches to maintain high yield and stereoselectivity.
Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. This strategy avoids the need for asymmetric induction or resolution steps, often leading to more efficient and economical synthetic routes. The following sections detail the synthesis of this compound and its enantiomer from various chiral pool precursors.
Derivatization of D-Erythronolactone
D-Erythronolactone, a derivative of erythritol, serves as a suitable starting material for the synthesis of methyl D-erythro-2,3-dihydroxybutanoate, which corresponds to the (2R,3R) configuration. A straightforward two-step sequence has been developed for this transformation. The process begins with the opening of the lactone ring of D-erythronolactone using hydrobromic acid in methanol. This reaction introduces a bromine atom at the C4 position while simultaneously forming the methyl ester at C1. The subsequent step involves a reductive debromination of the resulting bromo-hydroxy ester to yield the target methyl (2R,3R)-2,3-dihydroxybutanoate. This method provides a direct route to this specific stereoisomer, leveraging the defined stereochemistry of the starting lactone.
Synthetic Routes from Malic Acid and its Derivatives
(S)-Malic acid is a widely utilized chiral pool precursor for the synthesis of methyl (S)-3,4-dihydroxybutanoate. A common and efficient method involves the initial conversion of (S)-malic acid to its corresponding dimethyl ester, dimethyl (S)-malate. bath.ac.uk This diester is then subjected to a selective reduction of the C4-carboxyl group. A combination of borane-dimethyl sulfide complex (BMS) and a catalytic amount of sodium borohydride is effective for this transformation, yielding methyl (S)-3,4-dihydroxybutanoate in high yield (typically around 92% for the reduction step). bath.ac.uk The resulting diol can be further converted to its isopropylidene-protected form for subsequent synthetic manipulations. bath.ac.uk The (R)-enantiomer can be similarly accessed starting from (R)-malic acid.
| Starting Material | Key Reagents | Product | Reported Yield |
| (S)-Malic acid | 1. HCl, Methanol 2. BH3·SMe2, NaBH4 | Methyl (S)-3,4-dihydroxybutanoate | >80% (esterification), 92% (reduction) bath.ac.uk |
Conversion of Chiral Dihydroxybutyronitriles
Chiral 3,4-dihydroxybutyronitriles represent another class of precursors for the synthesis of methyl 3,4-dihydroxybutanoates. The conversion involves the hydrolysis of the nitrile functionality to a carboxylic acid, followed by esterification. For instance, (S)-3,4-dihydroxybutyronitrile can be hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of (S)-3,4-dihydroxybutanoic acid. google.comgoogle.com Subsequent acidification furnishes the free carboxylic acid. google.comgoogle.com The final step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis, to produce methyl (S)-3,4-dihydroxybutanoate. This method provides a viable route, particularly when the chiral dihydroxybutyronitrile is accessible, for example, through the stereoselective cyanation of appropriate precursors.
| Precursor | Reaction Sequence | Intermediate/Product |
| (S)-3,4-Dihydroxybutyronitrile | 1. NaOH (hydrolysis) 2. Acidification 3. Methanol, H+ (esterification) | (S)-3,4-Dihydroxybutanoic acid / Methyl (S)-3,4-dihydroxybutanoate |
Comparative Analysis of Synthetic Efficiency and Stereoselectivity
The synthesis from malic acid stands out as a highly efficient and stereoselective method. The conversion of (S)-malic acid to methyl (S)-3,4-dihydroxybutanoate proceeds in two high-yielding steps, with the stereochemical integrity of the chiral center being maintained throughout the process. bath.ac.uk The availability of both (R)- and (S)-malic acid allows for the convenient synthesis of both enantiomers of the target compound.
In contrast, the route starting from ascorbic acid and its analogues is generally less efficient. Although the starting materials are inexpensive, the multi-step nature of the synthesis and the reported low yields due to the instability of intermediates make this approach less attractive for large-scale production. google.com
The derivatization of D-erythronolactone offers a direct and stereospecific route to methyl (2R,3R)-2,3-dihydroxybutanoate. While this method is effective for accessing this particular stereoisomer, its utility is limited to this specific configuration unless the corresponding L-erythronolactone is available.
The conversion of chiral dihydroxybutyronitriles provides a viable alternative, especially if the nitrile precursor can be obtained in high enantiomeric purity. The hydrolysis and esterification steps are generally high-yielding. The stereoselectivity of this route is primarily dependent on the enantiopurity of the starting nitrile.
Applications of Methyl 3r 3,4 Dihydroxybutanoate As a Chiral Building Block
Strategic Utility in the Assembly of Complex Natural Products
The synthesis of complex natural products often relies on a chiron approach, where readily available, enantiomerically pure small molecules are used to construct larger, stereochemically complex targets. Methyl (3R)-3,4-dihydroxybutanoate serves as an exemplary chiron for introducing a specific stereochemical array into the backbone of these molecules.
Incorporation into Polyhydroxylated Alkaloids
Polyhydroxylated alkaloids, also known as iminosugars or azasugars, are a class of natural products that structurally mimic monosaccharides but contain a nitrogen atom within the ring system. uow.edu.au This structural feature allows them to act as potent inhibitors of glycosidases, enzymes that process carbohydrates, leading to significant interest in their potential as therapeutic agents for conditions like diabetes and viral infections. uow.edu.aunih.gov
The synthesis of these alkaloids requires precise control over multiple stereocenters. Chiral building blocks like this compound are valuable starting materials for creating the polyhydroxylated carbon skeleton of these molecules. The inherent stereochemistry of the butanoate derivative can be transferred through a synthetic sequence to establish the desired configuration in the final pyrrolidine (B122466), piperidine, or indolizidine alkaloid core. researchgate.net For example, the broussonetines are a family of polyhydroxylated pyrrolidine alkaloids that feature a core derivable from such C4 synthons. uow.edu.auresearchgate.net
Role in the Synthesis of Bioactive Natural Esters
Bioactive natural esters are a broad and structurally diverse class of compounds with a wide range of physiological effects. The synthesis of these molecules, particularly those with chiral centers, often requires enantiomerically pure starting materials to ensure the correct biological activity. While specific examples detailing the direct incorporation of this compound into a complex natural ester are specialized, its structure makes it an ideal precursor. The ester and diol functionalities allow for chain extension and modification, enabling the construction of more complex ester-containing natural products where the stereochemistry of the C3 and C4 positions is crucial for activity.
Contribution to Stereochemical Assignment in Marine Polycyclic Ethers
Marine polycyclic ethers are among the largest and most structurally complex natural products known, with molecules like maitotoxin (B1166249) being noted for their immense size and potent toxicity. nih.govresearchgate.net Determining the absolute stereochemistry of their numerous chiral centers is a formidable challenge, often impossible to solve by spectroscopic methods alone. nih.govexlibrisgroup.com The definitive method for assigning stereostructure in these cases is through the total synthesis of the natural product or, more practically, the synthesis of smaller, stereochemically defined fragments. researchgate.net
The process involves comparing the NMR spectroscopic data of synthetic model compounds with the data from the natural product. nih.gov Chiral building blocks are essential for this strategy. For instance, in the efforts to assign the stereochemistry of complex marine ethers, syntheses of fragments have been initiated from structurally related chiral molecules such as methyl (R)-3-hydroxybutyrate. nih.gov this compound represents a similar C4 chiron that can be used to construct specific stereoisomers of a given fragment, allowing for unambiguous confirmation of the stereochemical configuration within the natural product.
| Application in Natural Product Synthesis | Role of this compound | Representative Natural Product Class |
| Stereochemical Assignment | Serves as a starting material for stereodefined fragments. | Marine Polycyclic Ethers (e.g., Maitotoxin) |
| Backbone Construction | Provides a C4 chiral unit for building the core structure. | Polyhydroxylated Alkaloids (e.g., Broussonetines) |
Precursor for Pharmaceutically Relevant Chiral Intermediates
The demand for enantiomerically pure drugs has made chiral building blocks indispensable to the pharmaceutical industry. This compound is a precursor to several key chiral intermediates used in the synthesis of a range of active pharmaceutical ingredients (APIs).
Intermediate in HMG-CoA Reductase Inhibitor Synthesis
HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase is the rate-limiting enzyme in the metabolic pathway that produces cholesterol. nih.govjmir.org Inhibitors of this enzyme, widely known as statins, are a major class of drugs used to lower cholesterol levels and reduce the risk of cardiovascular disease. researchgate.net
A key structural feature of many synthetic statins is a dihydroxy acid side chain. The synthesis of this chiral side chain often employs a C4 building block. For example, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a well-established key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors. nih.gov This intermediate is directly accessible from (S)-methyl 3,4-dihydroxybutanoate, the enantiomer of the title compound. Consequently, this compound serves as the precursor for the corresponding (R)-configured intermediates, which are crucial for synthesizing specific stereoisomers of statins and related compounds.
| Precursor | Derived Intermediate | Target Drug Class |
| Methyl (3S)-3,4-dihydroxybutanoate | (S)-4-chloro-3-hydroxybutanoate | HMG-CoA Reductase Inhibitors |
| This compound | (R)-4-chloro-3-hydroxybutanoate | HMG-CoA Reductase Inhibitors |
Building Block for Other Biologically Active Chiral Compounds
The utility of this compound and its parent acid extends beyond statin synthesis. Due to their chirality and the presence of both hydroxyl and carboxyl functional groups, (R)-3-hydroxyalkanoates are valuable building blocks for a variety of pharmaceuticals. nih.gov The enantiomer, (S)-methyl 3,4-dihydroxybutanoate, is described as a versatile building block for synthesizing pharmaceuticals, cosmetics, and biodegradable polymers. lookchem.com
This class of C4 chiral synthons is used in the synthesis of important antibiotics. For instance, (R)-3-hydroxybutyrate is a recognized building block for the synthesis of carbapenem (B1253116) and macrolide antibiotics. nih.gov The dihydroxy functionality of this compound offers additional synthetic handles for creating more complex and highly functionalized biologically active molecules, underscoring its broad importance as a versatile chiral starting material.
Broader Applications in Enantioselective Organic Synthesis
The utility of this compound extends beyond a narrow scope, serving as a crucial starting material in the synthesis of a diverse array of chiral compounds. Its inherent chirality is leveraged to introduce specific stereocenters into target molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety.
One of the prominent applications of this chiral synthon is in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs. nih.gov Statins, such as rosuvastatin (B1679574) and atorvastatin, possess a characteristic dihydroxy acid side chain, and the precise stereochemistry of these hydroxyl groups is paramount for their biological activity. While various synthetic strategies exist, the use of chiral precursors like this compound offers a reliable method to install the required chirality. jchemrev.comresearchgate.net The synthetic pathway often involves the conversion of the dihydroxybutanoate moiety into a more elaborated side chain that is then coupled with the heterocyclic core of the statin molecule. researchgate.netresearchgate.net
Another significant application lies in the synthesis of L-carnitine, a naturally occurring amino acid derivative that plays a vital role in fatty acid metabolism. google.com The synthesis of L-carnitine from chiral precursors is a well-established industrial process. The (R)-enantiomer of 3,4-dihydroxybutanoic acid, derivable from this compound, serves as a key intermediate. sci-hub.st The synthetic route typically involves the transformation of the hydroxyl groups into other functionalities, followed by the introduction of the trimethylammonium group to yield the final L-carnitine molecule. google.com
Furthermore, the structural motifs present in this compound make it an ideal precursor for the synthesis of various chiral γ-butyrolactones. These lactones are not only important intermediates in the synthesis of natural products and pharmaceuticals but also exhibit biological activities themselves. researchgate.net The conversion of the linear dihydroxy ester into a cyclic lactone can be achieved through selective chemical transformations, preserving the crucial stereochemistry at the C3 position.
The versatility of this compound is also demonstrated in its potential application in the synthesis of β-lactam antibiotic frameworks. The core structure of these antibiotics is the β-lactam ring, and the stereochemistry of the substituents on this ring is critical for their antibacterial activity. The chiral backbone of this compound can be manipulated to construct the chiral side chains that are often appended to the β-lactam nucleus.
Below is a data table summarizing the key applications and the corresponding target molecules synthesized from this compound.
| Target Molecule Class | Specific Example(s) | Key Synthetic Transformation |
| Statins | Rosuvastatin, Atorvastatin | Elaboration of the dihydroxybutanoate chain and coupling to the heterocyclic core. |
| Amino Acid Derivatives | L-Carnitine | Conversion of hydroxyl groups and introduction of the trimethylammonium group. |
| Chiral Lactones | γ-Butyrolactones | Intramolecular cyclization of the dihydroxy ester. |
| Antibiotics | β-Lactam Antibiotics | Synthesis of chiral side chains for attachment to the β-lactam ring. |
The research findings underscore the importance of this compound as a cornerstone in the "chiral pool," providing a readily available source of defined stereochemistry for the synthesis of complex and valuable molecules. Its application in the pharmaceutical industry, particularly for the production of blockbuster drugs, highlights its economic and scientific significance.
Advanced Methodologies for Characterization and Process Development
Green Chemistry Principles in Methyl (3R)-3,4-Dihydroxybutanoate Production
The production of this compound is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, and employment of efficient catalytic systems.
The shift towards a bio-based economy has spurred the development of synthetic pathways to this compound from renewable feedstocks. These methods provide a sustainable alternative to traditional petroleum-based syntheses. A significant approach involves the use of carbohydrates, such as glucose, which can be converted through microbial synthesis. mit.edu Engineered metabolic pathways in microorganisms like Escherichia coli have been developed to produce 3,4-dihydroxybutyric acid (3,4-DHBA), a direct precursor, from glucose. mit.edu This biocatalytic route offers the advantages of high stereospecificity and operation under mild conditions.
Another avenue explores the use of levulinic acid, a platform chemical derivable from lignocellulosic biomass, as a starting material. Furthermore, vegetable oils can be transformed into polyols, demonstrating the versatility of bio-based assets in chemical synthesis. mdpi.com The conversion of these renewable resources often involves enzymatic transformations, which are highly selective and environmentally benign. chiraltech.comorganicchemistrydata.org
| Renewable Feedstock | Key Transformation | Product | Green Chemistry Principle | Reference |
|---|---|---|---|---|
| Glucose | Microbial Fermentation (Engineered E. coli) | 3,4-Dihydroxybutyric acid | Use of Renewable Feedstocks, Biocatalysis | mit.edu |
| Soybean Oil | Epoxidation followed by Oligomerization | Vegetable Oil-Based Polyols | Use of Renewable Feedstocks | mdpi.com |
| Linolenic Acid | Lipoxygenase/Hydroperoxidase Catalysis | (Z)-3-hexenal (a related C6-aldehyde) | Biocatalysis | chiraltech.com |
| Cellulose (B213188) | Acid-catalyzed hydrolysis to Levulinic Acid | Levulinic Acid (precursor to other chemicals) | Use of Renewable Feedstocks | beilstein-journals.org |
Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product. skpharmteco.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations which generate stoichiometric byproducts. buecher.denih.gov
The synthesis of vicinal diols, the key functional group in this compound, can be achieved through dihydroxylation of an alkene precursor. While the classic Sharpless asymmetric dihydroxylation using osmium tetroxide is highly selective, it suffers from poor atom economy and the toxicity of the metal. jetir.orginnovationhub.hk More atom-economical approaches are being developed using alternative oxidants like hydrogen peroxide, where the only byproduct is water. rug.nl Iron-based catalysts are also being explored as a less toxic and more environmentally benign alternative to osmium for these transformations. innovationhub.hk
To illustrate the concept, the atom economy for a hypothetical asymmetric dihydroxylation of methyl (R)-but-3-enoate to this compound using hydrogen peroxide can be calculated.
Reaction: C₅H₈O₂ + H₂O₂ → C₅H₁₀O₄
| Component | Formula | Molar Mass (g/mol) | Role |
|---|---|---|---|
| Methyl (R)-but-3-enoate | C₅H₈O₂ | 100.12 | Reactant |
| Hydrogen Peroxide | H₂O₂ | 34.02 | Reactant |
| This compound | C₅H₁₀O₄ | 134.13 | Desired Product |
| Atom Economy Calculation | (134.13 / (100.12 + 34.02)) * 100% | ||
| Calculated Atom Economy | 100% |
Note: This calculation assumes an ideal addition reaction where all atoms from the reactants are incorporated into the product. The calculation for atom economy is based on the formula: (Molar Mass of Desired Product / Molar Mass of All Reactants) x 100%. studypulse.auprimescholars.comyoutube.comrsc.org
The use of recyclable catalysts and environmentally benign solvents are key strategies in greening the production of this compound. Heterogeneous catalysts or catalysts immobilized on solid supports are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. beilstein-journals.orgjocpr.comresearchgate.netacs.org For esterification reactions, which are central to the synthesis of the target molecule, recyclable organocatalysts like silica-supported sulfonic acids and p-sulfonic acid calixarenes have shown high efficiency. beilstein-journals.orgresearchgate.net
The choice of solvent is also critical, as solvents often constitute the largest mass component of a reaction. royalsocietypublishing.org There is a significant move away from conventional volatile organic compounds towards greener alternatives. Dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (B192634) (GVL) are bio-based solvents that are being explored as alternatives to toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). rsc.org Glycerol, a byproduct of biodiesel production, is also being investigated as a green, biodegradable solvent. royalsocietypublishing.org
| Solvent | Source | Boiling Point (°C) | Key Advantages | Reference |
|---|---|---|---|---|
| gamma-Valerolactone (GVL) | Biomass (Levulinic Acid) | 207 | Biodegradable, low toxicity, high boiling point. | rsc.org |
| Dihydrolevoglucosenone (Cyrene™) | Cellulose | 227 | Bio-based, high polarity, alternative to NMP/DMF. | rsc.org |
| Glycerol | Biodiesel byproduct | 290 | Abundant, biodegradable, low cost, low vapor pressure. | royalsocietypublishing.org |
| Water | Natural | 100 | Non-toxic, non-flammable, cheap. | royalsocietypublishing.org |
Advanced Analytical and Spectroscopic Techniques in Chiral Analysis
The biological activity of chiral molecules is often enantiomer-specific. Therefore, accurate determination of the stereochemical purity of this compound is crucial. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment. While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers allows for their differentiation. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). The resulting diastereomers will exhibit distinct chemical shifts in their NMR spectra. mdpi.com
For alcohols like this compound, common CDAs include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid). jetir.org The difference in the chemical shifts (Δδ) between the diastereomeric products can be used to determine the enantiomeric or diastereomeric excess. Furthermore, the presence of a chiral center in this compound can render adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns that can provide valuable structural information.
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Notes | Reference |
|---|---|---|---|---|
| ¹H | Ethyl (2R,3S)-2-methyl-2,3-dihydroxybutyrate | 4.24 (q, CH₂), 3.92 (q, CHOH), 1.29 (s, CH₃), 1.20 (d, CH₃) | Data for a related dihydroxy ester. Diastereotopic protons and distinct methyl signals are observable. | mdpi.com |
| ¹³C | Ethyl (2R,3S)-2-methyl-2,3-dihydroxybutyrate | 176.59 (C=O), 77.52 (C-OH), 71.95 (CHOH), 62.47 (CH₂), 21.96 (CH₃), 16.96 (CH₃) | Each carbon gives a distinct signal. | mdpi.com |
| ¹H | Methyl (S)-3,4-dihydroxybutanoate | ~2.5 (dd, CH₂) | Partial data available. | google.com |
Chiral chromatography is the gold standard for separating enantiomers and determining enantiomeric excess (e.e.). csfarmacie.cz High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed. chromatographyonline.comrotachrom.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and widely used. elementlabsolutions.commdpi.com Columns like Chiralpak® and Chiralcel® offer a broad range of selectivities for various classes of compounds, including esters and alcohols. chiraltech.comelementlabsolutions.comresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for optimizing the separation. csfarmacie.czmdpi.com For volatile esters, chiral GC with cyclodextrin-based columns is also a highly effective method. chromatographyonline.comchromatographyonline.comgcms.cz
| Technique | Chiral Stationary Phase (CSP) Type | Common Column Examples | Typical Mobile Phase | Applicable Analytes | Reference |
|---|---|---|---|---|---|
| HPLC/SFC | Polysaccharide (Coated/Immobilized) | Chiralpak AD, Chiralcel OD, Chiralpak IA, Chiralpak IC | Hexane/Alcohol, Acetonitrile/Water, CO₂/Alcohol | Acids, Alcohols, Esters, Lactones | elementlabsolutions.comresearchgate.net |
| HPLC | Protein-based | Chiralpak AGP (α₁-acid glycoprotein) | Aqueous buffers with organic modifiers | Acids, Amines, Non-ionizable compounds | chiraltech.com |
| GC | Cyclodextrin derivatives | Rt-βDEX, Chirasil-Val | - (Carrier Gas: He, H₂) | Volatile alcohols, esters, ketones, lactones | chromatographyonline.comchromatographyonline.comgcms.cz |
| HPLC | Cyclofructan | LarihcShell-P | Polar organic (e.g., ACN/MeOH/Acid/Base) | Basic drugs, polar compounds | nih.gov |
Optical Rotation and Circular Dichroism for Stereochemical Elucidation
The stereochemical identity of chiral molecules like this compound is unequivocally determined by their interaction with plane-polarized light. Optical rotation and circular dichroism are powerful, non-destructive techniques employed for this purpose.
Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, a negative specific rotation value is indicative of the (3R) configuration. While the exact value can vary slightly depending on the solvent and concentration, reported values provide a key benchmark for confirming the stereochemical outcome of a synthesis. For instance, a specific rotation of [α]D = -9.2° (c 3.8, CHCl3) has been reported for a related chiral epoxy ester precursor, highlighting the utility of this technique in tracking stereochemistry throughout a synthetic sequence. cnr.it
Table 1: Illustrative Optical Rotation Data for Chiral Precursors
| Compound/Precursor | Specific Rotation ([α]D) | Conditions |
| Chiral epoxy ester precursor to a related diol | -9.2° | c 3.8, CHCl3 |
| (3R,4R)-3-(Benzhydryloxy)-4-(4-bromophenyl)dec-1-en-4-ol | Not specified, but used for characterization | Not specified |
| Methyl (R)-2,4-Dihydroxybutanoate derivative | -18.80° | c 1.0, CHCl3 |
This table provides examples of optical rotation data used to characterize chiral molecules related to the synthesis of diols. The data is sourced from various synthetic studies. cnr.itrsc.org
Computational and Mechanistic Investigations
To move beyond simple characterization and achieve rational control over the synthesis of this compound, computational and mechanistic studies are indispensable. These investigations provide a molecular-level understanding of the reaction pathways and the origins of stereoselectivity.
Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the in-silico modeling of reaction pathways. diva-portal.orgdiva-portal.org This involves calculating the energies of reactants, intermediates, transition states, and products. By mapping out the potential energy surface of a reaction, the most likely pathway can be identified as the one with the lowest energy barriers. frontiersin.org
For the synthesis of this compound, theoretical modeling can be used to:
Identify Key Intermediates and Transition States: Modeling can reveal the structures of fleeting transition states that are impossible to observe experimentally. This is crucial for understanding how bonds are formed and broken. frontiersin.org
Optimize Reaction Conditions: By understanding the energetic landscape, reaction conditions such as temperature, catalyst, and solvent can be rationally chosen to favor the desired reaction pathway and minimize side reactions.
For example, in the asymmetric reduction of a ketone precursor to yield the (3R)-alcohol, DFT calculations can model the approach of the reducing agent to the carbonyl group. Different modes of approach will lead to different stereoisomers, and the transition state energies for each approach can be calculated. The pathway with the lower transition state energy will be the dominant one, thus predicting the stereochemical outcome of the reaction. diva-portal.orgdiva-portal.org
Mechanistic studies aim to experimentally validate and refine the models developed through computational work. These studies provide concrete evidence for the proposed reaction pathways and the factors governing stereocontrol.
Key experimental techniques for mechanistic studies in the synthesis of this compound include:
Kinetic Studies: By measuring the rate of reaction under different conditions (e.g., varying catalyst or substrate concentrations), the rate-determining step and the roles of different species in the reaction can be elucidated.
Isotopic Labeling: By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), the movement of that atom throughout the reaction can be tracked. This provides definitive evidence for bond-making and bond-breaking events.
In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor the reaction mixture in real-time, allowing for the detection of transient intermediates and providing insights into the reaction progress.
A critical aspect of synthesizing enantiomerically pure this compound is the use of asymmetric catalysis. nih.gov Mechanistic studies are vital for understanding how a chiral catalyst transfers its stereochemical information to the substrate. This often involves the formation of a catalyst-substrate complex. The specific geometry of this complex, dictated by steric and electronic interactions, pre-organizes the substrate for attack by the reagent from a specific face, leading to the preferential formation of one enantiomer over the other. Detailed mechanistic investigations, often combining experimental and computational approaches, are essential for designing more efficient and selective catalysts for the synthesis of this and other important chiral molecules. nih.govanu.edu.au
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for enantioselective preparation of methyl (3R)-3,4-dihydroxybutanoate?
- Methodological Answer : The synthesis typically involves stereocontrolled hydroxylation or asymmetric catalysis. For example, (S)-enantiomers of related dihydroxybutanoate esters are synthesized via Sharpless asymmetric dihydroxylation or enzymatic resolution . Key steps include:
- Reagents : Borane-dimethyl sulfide complex, THF, and NaBH₄ for hydroxylation .
- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) achieves >90% purity .
- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR shifts with reference data for diastereomers (e.g., coupling constants for vicinal diols) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for similar furanone derivatives) .
- Optical Rotation : Measure values (e.g., +15.6° for (R)-isomers vs. −15.6° for (S)-isomers in methanol) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Test degradation kinetics in buffered solutions (pH 2–10). Vicinal diols are prone to oxidation at neutral-to-alkaline pH, requiring inert atmospheres (N₂/Ar) during storage .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >120°C for similar esters) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex synthetic pathways?
- Methodological Answer :
- DFT Calculations : Optimize transition states for esterification or hydroxylation steps using Gaussian or ORCA software. Compare activation energies for (R)- vs. (S)-isomers .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF or THF) to predict reaction yields .
Q. What strategies resolve contradictions in reported NMR data for dihydroxybutanoate derivatives?
- Methodological Answer :
- Cross-Validation : Compare H NMR data across multiple solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shift discrepancies .
- HSQC/HMBC Experiments : Assign ambiguous signals via 2D correlation spectroscopy (e.g., distinguish overlapping hydroxyl proton resonances) .
Q. How does this compound function as a chiral building block in natural product synthesis?
- Methodological Answer :
- Case Study : In the synthesis of theonellamide analogs, (S)-dihydroxybutanoate esters undergo regioselective tosylation (p-TsCl, Et₃N) to install leaving groups for subsequent nucleophilic substitutions .
- Yield Optimization : Use Sn-based catalysts (e.g., nBu₂SnO) to enhance reaction rates in multi-step sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
